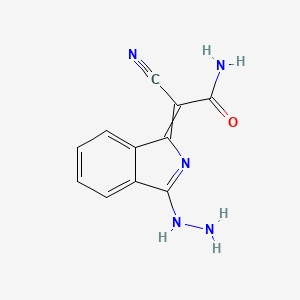
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a hydrazinyl group, and an isoindole moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide typically involves the reaction of cyanoacetamide with hydrazine derivatives under controlled conditions. One common method involves the treatment of cyanoacetamide with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydrazinyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-2-(3-amino-1H-isoindol-1-ylidene)acetamide: Similar in structure but with an amino group instead of a hydrazinyl group.
N-(p-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-2,4,6-trioxo-1-p-tolylpyrimidin-5(2H)-ylidene]-1H-isoindol-1-ylidene]acetamide: Another derivative with different substituents.
Uniqueness
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the synthesis of novel molecules and exploration of new therapeutic applications.
Eigenschaften
CAS-Nummer |
90275-32-4 |
|---|---|
Molekularformel |
C11H9N5O |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-cyano-2-(3-hydrazinylisoindol-1-ylidene)acetamide |
InChI |
InChI=1S/C11H9N5O/c12-5-8(10(13)17)9-6-3-1-2-4-7(6)11(15-9)16-14/h1-4H,14H2,(H2,13,17)(H,15,16) |
InChI-Schlüssel |
MEPWBBBPBIAMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


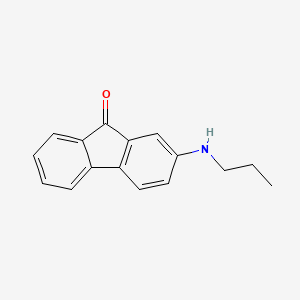
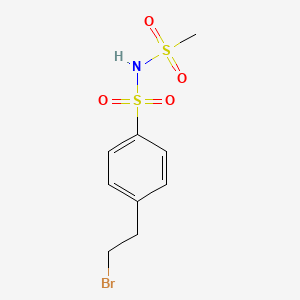
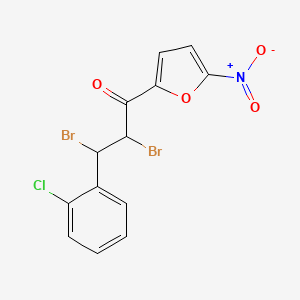
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)

![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
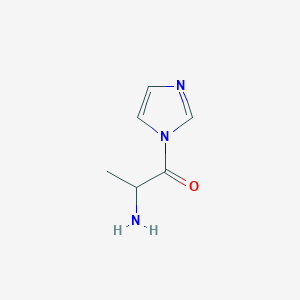
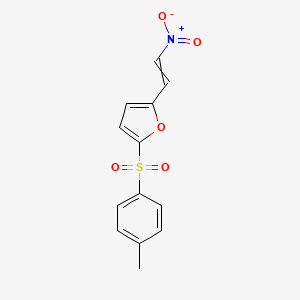
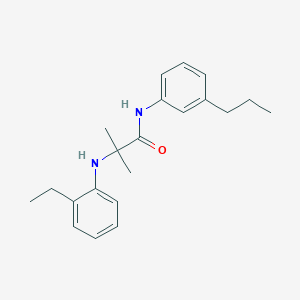
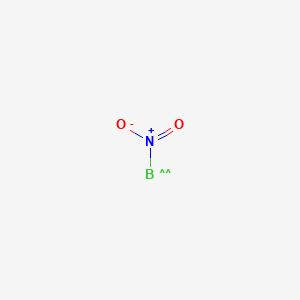
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
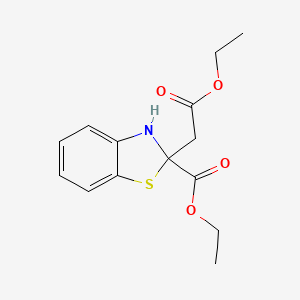
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
